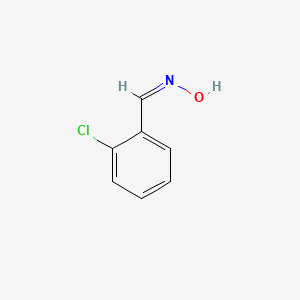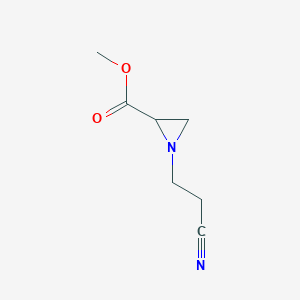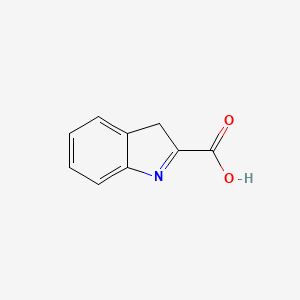
5-Amino-2,3-dihydro-1H-indene-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2,3-dihydro-1H-indene-4-carbonitrile is an organic compound that belongs to the indene family. This compound is characterized by its unique structure, which includes an amino group, a dihydroindene ring, and a carbonitrile group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile can be achieved through several methods. One common approach involves the use of transaminase enzymes, which facilitate the conversion of precursor compounds into the desired product in a single step with complete conversion . Another method involves the reaction of specific indene derivatives with appropriate reagents under controlled conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the use of enzymatic synthesis suggests potential scalability for industrial applications. The efficiency and specificity of transaminase enzymes make them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2,3-dihydro-1H-indene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
5-Amino-2,3-dihydro-1H-indene-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Its unique structure makes it useful in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biological pathways, making the compound a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound shares a similar indene structure but differs in the position and type of functional groups.
2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile: This compound has a similar carbonitrile group but includes an oxo group instead of an amino group.
Uniqueness
5-Amino-2,3-dihydro-1H-indene-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H10N2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
5-amino-2,3-dihydro-1H-indene-4-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-9-8-3-1-2-7(8)4-5-10(9)12/h4-5H,1-3,12H2 |
Clé InChI |
VGHBSNNZWPPOKJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C(=C(C=C2)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)









![2h-Pyrazolo[3,4-g]benzoxazole](/img/structure/B11917933.png)
![3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11917941.png)

![(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11917958.png)
